3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone
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Overview
Description
3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone is a complex heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole with phenacyl bromide derivatives in the presence of a base such as triethylamine in anhydrous ethanol . The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[2,1-b][1,3,4]thiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-b][1,3,4]thiadiazole core can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone is unique due to the presence of the morpholino sulfone group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other imidazo[2,1-b][1,3,4]thiadiazole derivatives and contributes to its unique biological activities.
Properties
Molecular Formula |
C16H18N4O3S3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[3-(2-ethylsulfanylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H18N4O3S3/c1-2-24-16-18-20-11-14(17-15(20)25-16)12-4-3-5-13(10-12)26(21,22)19-6-8-23-9-7-19/h3-5,10-11H,2,6-9H2,1H3 |
InChI Key |
STURSXZLPSQZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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